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molecular formula C10H10N2O3 B8711581 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione

6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B8711581
M. Wt: 206.20 g/mol
InChI Key: AXWIAWCOIXYGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071601B2

Procedure details

To the mixture of 8.9 g of 2-amino-5-dimethylaminobenzoic acid in 60 mL of dioxane, under stirring and external cold water cooling 10 mL of diphosgene is added dropwise. The mixture is heated under reflux conditions for 4 hours. From the cold reaction mixture the solid material is filtered off, washed with 50 mL of ether. The product is stirred for 5 minutes in the mixture of 50 mL of methanol and 5 mL of triethylamine, filtered off, washed with 30 mL of methanol. After drying 7 g of the title product is obtained, m.p.: 258° C.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]([CH3:13])[CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O.[O:15]=[C:16](Cl)OC(Cl)(Cl)Cl>O1CCOCC1>[CH3:12][N:11]([CH3:13])[C:8]1[CH:7]=[C:3]2[C:4]([O:6][C:16](=[O:15])[NH:1][C:2]2=[CH:10][CH:9]=1)=[O:5]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)N(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated under reflux conditions for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
From the cold reaction mixture the solid material
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 50 mL of ether
STIRRING
Type
STIRRING
Details
The product is stirred for 5 minutes in the mixture of 50 mL of methanol and 5 mL of triethylamine
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with 30 mL of methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 7 g of the title product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
CN(C1=CC=C2C(C(=O)OC(N2)=O)=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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